molecular formula C10H19NO3 B13521374 Ethyl 2-(4-piperidylmethoxy)acetate

Ethyl 2-(4-piperidylmethoxy)acetate

Cat. No.: B13521374
M. Wt: 201.26 g/mol
InChI Key: KJYXFUVHYMVEMB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-piperidylmethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a piperidine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-piperidylmethoxy)acetate typically involves the reaction of 4-piperidylmethanol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-piperidylmethoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-piperidylmethoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-piperidylmethoxy)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the ester functional group. This combination imparts specific chemical and biological properties that are not observed in simpler esters or piperidine derivatives .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-(piperidin-4-ylmethoxy)acetate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)8-13-7-9-3-5-11-6-4-9/h9,11H,2-8H2,1H3

InChI Key

KJYXFUVHYMVEMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC1CCNCC1

Origin of Product

United States

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